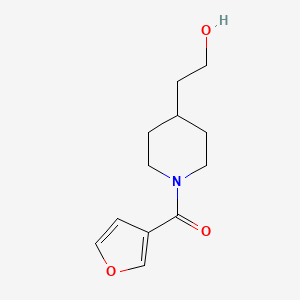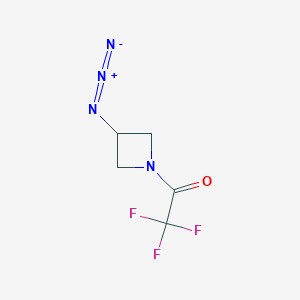
2-(3-(二氟甲基)吡咯烷-1-基)苯甲酸
描述
Molecular Structure Analysis
The molecular structure of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is characterized by a five-membered pyrrolidine ring attached to a benzoic acid group. The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid are not extensively documented in the literature. It has a molecular weight of 241.23 g/mol.科学研究应用
药物发现
五元吡咯烷环被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 人们对这种饱和骨架的兴趣因其能够通过sp3杂化有效探索药效团空间、对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖而得到加强 .
抗菌活性
吡咯酮和吡咯烷酮衍生物表现出多种生物活性,例如抗菌活性 . 它们已被用于合成各种生物碱 .
抗炎活性
这些衍生物还表现出抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选者。
抗癌活性
吡咯酮和吡咯烷酮衍生物已显示出抗癌活性 . 这表明它们在癌症治疗中的潜在应用。
抗抑郁活性
这些化合物也与抗抑郁活性相关 , 表明它们在抑郁症治疗中的潜在应用。
抗病毒活性
吡咯酮和吡咯烷酮衍生物已显示出抗病毒特性 , 表明它们在抗病毒药物开发中的潜在应用。
未来方向
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring
Biochemical pathways
Without specific studies on this compound, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence its ADME properties.
生化分析
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can enhance binding affinity to certain enzymes due to its three-dimensional structure and stereochemistry . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, the compound may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or receptor modulation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, which are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic potential.
属性
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-11(14)8-5-6-15(7-8)10-4-2-1-3-9(10)12(16)17/h1-4,8,11H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGFEXDWBDHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















